molecular formula C7H17NO B1370473 N-(2-ethoxyethyl)propan-2-amine

N-(2-ethoxyethyl)propan-2-amine

Cat. No.: B1370473
M. Wt: 131.22 g/mol
InChI Key: QUNUHZDEGUQIPH-UHFFFAOYSA-N
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Description

N-(2-ethoxyethyl)propan-2-amine is an organic compound with the molecular formula C7H17NO It is a secondary amine, characterized by the presence of an ethoxyethyl group and a propan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)propan-2-amine typically involves the reaction of 2-ethoxyethanol with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

2-Ethoxyethanol+IsopropylamineThis compound\text{2-Ethoxyethanol} + \text{Isopropylamine} \rightarrow \text{this compound} 2-Ethoxyethanol+Isopropylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines with different degrees of hydrogenation.

Scientific Research Applications

N-(2-ethoxyethyl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyethylamine: Similar in structure but lacks the propan-2-yl group.

    Isopropylamine: Contains the propan-2-yl group but lacks the ethoxyethyl group.

    N-(2-Ethoxyethyl)-3-morpholino propan-1-amine: A more complex derivative with additional functional groups.

Uniqueness

N-(2-ethoxyethyl)propan-2-amine is unique due to the combination of its ethoxyethyl and propan-2-yl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in research settings.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

N-(2-ethoxyethyl)propan-2-amine

InChI

InChI=1S/C7H17NO/c1-4-9-6-5-8-7(2)3/h7-8H,4-6H2,1-3H3

InChI Key

QUNUHZDEGUQIPH-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC(C)C

Origin of Product

United States

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